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A Guide for Researchers and Drug Development Professionals

The degradation of Bromodomain-containing protein 9 (BRD9), a key component of the non-
canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising
therapeutic strategy for cancers with specific genetic vulnerabilities, such as synovial sarcoma
and SMARCB1-deficient tumors. Two leading clinical-stage BRD9 degraders, CFT8634 and
FHD-609, have shown potential in preclinical and early clinical settings. This guide provides an
objective, data-driven comparison of these two molecules to aid researchers and drug
development professionals in their understanding and potential application.

At a Glance: Key Differences
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Feature CFT8634 FHD-609

) ) ) Intravenously administered

_ Orally bioavailable BIDAC™ _ _
Modality heterobifunctional degrader[3]
degrader[1][2]
[41[5]

E3 Ligase Cereblon (CRBN)[6][7] Cereblon (CRBN)[7][8]
Developer C4 Therapeutics[1][2] Foghorn Therapeutics[4][9]

Clinical Status

Phase 1/2 trial ongoing
(NCT05355753)[2][7][10]

Phase 1 trial; enrollment
paused due to a cardiac
adverse event[5][9][11]

Target Indications

Synovial sarcoma and
SMARCB1-null tumors[1][10]
[12]

Synovial sarcoma and
SMARCB1-loss tumors[3][4]
[11]

Preclinical Performance

Both CFT8634 and FHD-609 have demonstrated potent and selective degradation of BRD9 in
preclinical models, leading to anti-tumor activity in synovial sarcoma and other SMARCB1-

perturbed cancers.

In Vitro Degradation and Potency
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Parameter

CFT8634

FHD-609

Cell Line

Synovial sarcoma cell line

SYOL synovial sarcoma cells

DCso (Half-maximal

Degradation Concentration)

2 NM[7][13]

Not explicitly stated in the
provided results, but described
as a "potent" degrader[4][8][14]

Selectively degraded BRD9

Selectivity Highly selective for BRD9[15] with a 16-fold reduction
observed[8]
Induces ternary complex
formation with BRD9 and Heterobifunctional molecule
Mechanism CRBN E3 ligase, leading to that recruits CRBN to BRD9 for

ubiquitination and proteasomal
degradation[7][13][16]

proteasomal degradation[4][8]

In Vivo Efficacy in Xenograft Models
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Model

CFT8634

FHD-609

Synovial Sarcoma PDX
Models

Demonstrated robust and
dose-dependent inhibition of
tumor growth. In one model,
tumor regression was durable
with no regrowth after an 89-
day treatment followed by a
51-day observation period[15]

Showed superior tumor growth
inhibition compared to
standard-of-care therapies
ifosfamide and pazopanib in
the ASKA synovial sarcoma
CDX model. Complete tumor
growth suppression was
observed at a 2 mg/kg dose

over 30 days|8]

Pharmacokinetics

Orally bioavailable with dose-
proportional exposure. Good
bioavailability in mouse (74%)
and rat (83%)[15]

Long half-life in mouse, rat,
and cynomolgus monkey, but
low oral bioavailability across
species, necessitating

intravenous administration[8]

Pharmacodynamics

Robust and dose-dependent
degradation of BRD9 in tumor
tissue[7][13]

Dose- and time-dependent
BRD9 degradation in tumor
tissue, which correlated with

antitumor efficacy|[8]

Clinical Data Overview

FHD-609 has publicly available data from its Phase 1 clinical trial, while the Phase 1/2 trial for

CFT8634 is ongoing.

FHD-609 Phase 1 Study (NCT04965753)

o Design: An open-label, dose-escalation and expansion study in patients with advanced

synovial sarcoma or SMARCB1-loss tumors[3][4].

o Administration: Intravenous infusion either twice-weekly or once-weekly in 28-day cycles[4]

[17].

o Safety and Tolerability: The maximum tolerated doses were identified as 40 mg twice weekly

and 80 mg once weekly[4][17]. Dose-limiting toxicities included QTc prolongation and
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syncope[4][17]. In April 2023, the FDA placed a partial clinical hold on the trial after a grade 4
QTc prolongation event[11].

o Pharmacokinetics: Showed dose-dependent increases in exposure with no significant
accumulation[4][17].

o Pharmacodynamics: Extensive, dose-dependent BRD9 degradation was observed in tumor
tissue[4][14][17].

o Preliminary Efficacy: One patient (2%) achieved a partial response, and eight patients (15%)
had stable disease, with two of those lasting longer than six months[4][17].

CFT8634 Phase 1/2 Study (NCT05355753)

o Design: An open-label, multicenter, Phase 1/2 trial with dose escalation and expansion
phases for patients with synovial sarcoma and SMARCB1-null tumors[10][12][16].

o Administration: Oral administration in 28-day cycles[16].

o Status: The trial is currently enrolling patients[2]. The first patient was dosed in May 2022[1]
[18].

o Data: Pharmacokinetic and pharmacodynamic data from the ongoing trial have
demonstrated dose-proportional plasma exposure and robust BRD9 degradation in patient
tumor samples[19][20]. Efficacy and safety data are anticipated.

Signaling Pathways and Mechanism of Action

Both CFT8634 and FHD-609 function as heterobifunctional degraders, linking BRD9 to the E3
ubiquitin ligase cereblon (CRBN), thereby highjacking the cell's natural protein disposal system
to eliminate BRD?9.

The degradation of BRD9 is hypothesized to have an anticancer effect in SMARCB1-perturbed
cancers due to a synthetic lethal dependency. In synovial sarcoma, the characteristic SS18-
SSX fusion protein perturbs the normal function of the BAF complex, creating a reliance on the
NcBAF complex, of which BRD9 is a key component[15]. Similarly, in SMARCB1-null tumors,
the absence of the SMARCBL1 protein leads to a similar dependency on BRD9[7]. By degrading
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BRD9, these cancer cells lose a critical survival factor, leading to cell growth inhibition and
apoptosis.

Downstream of BRD?9, signaling pathways related to cell cycle progression and ribosome
biogenesis are affected. Inhibition of BRD9 has been shown to impact cyclin-dependent
kinases and downregulate genes involved in cancer cell proliferation[4][21][22].
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Caption: Mechanism of action for BRD9 degraders CFT8634 and FHD-609.

Experimental Protocols

Detailed experimental protocols for the clinical trials can be found on clinicaltrials.gov under the
respective identifiers NCT05355753 for CFT8634 and NCT04965753 for FHD-609. Preclinical
experimental methods are detailed in the cited publications and presentations. A general
workflow for evaluating a novel BRD9 degrader is outlined below.
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Caption: General experimental workflow for the development of a BRD9 degrader.
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Conclusion

Both CFT8634 and FHD-609 are promising BRD9 degraders with demonstrated anti-tumor
activity in preclinical models of synovial sarcoma and other SMARCB1-perturbed cancers. The
key differentiator at present is their route of administration, with CFT8634 being orally
bioavailable and FHD-609 requiring intravenous infusion. The clinical development of FHD-609
has been impacted by a partial clinical hold due to cardiac toxicity, a crucial consideration for
future development in this class of molecules. The ongoing Phase 1/2 trial of CFT8634 will
provide important data on its safety and efficacy profile. As more data becomes available, a
clearer picture of the therapeutic potential and relative advantages of each of these BRD9
degraders will emerge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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